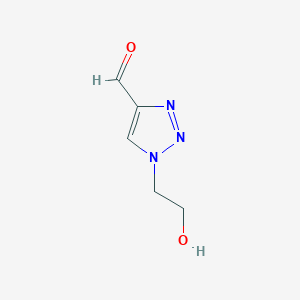

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde

Übersicht

Beschreibung

Tylosinphosphat ist ein Makrolid-Antibiotikum und bakteriostatisches Futtermittelzusatzstoff, der hauptsächlich in der Veterinärmedizin eingesetzt wird. Es wird als Fermentationsprodukt des Bakteriums Streptomyces fradiae hergestellt. Tylosinphosphat ist bekannt für sein breites Wirkungsspektrum gegen grampositive Organismen und eine begrenzte Anzahl gramnegativer Organismen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tylosinphosphat wird typischerweise hergestellt, indem Tylosintartrat- oder Phosphatpulver in Ethylacetat gelöst werden. Butylacetat wird dann unter Rühren bei einer Temperatur von 0-5 °C langsam tropfenweise zugegeben. Nach ausreichender Durchmischung wird die Lösung einer Zentrifugalabtrennung unterzogen, und der erhaltene Kristall wird mit kaltem Butylacetat gewaschen und unter Vakuum getrocknet, bis der Trocknungsverlust weniger als 1 % beträgt .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Tylosinphosphat durch Fermentation von Streptomyces fradiae hergestellt. Die Fermentationsbrühe wird filtriert, und die tylosinreiche organische Phase wird mit Butylacetat extrahiert. Der Extrakt wird dann mit saurem Wasser gestrippt, neutralisiert, entfärbt, konzentriert und sprühgetrocknet, um Tylosinphosphatpulver zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tylosinphosphat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist eine stark lipophile, schwache organische Base, die leicht Salze und Ester bildet .

Häufige Reagenzien und Bedingungen

Oxidation: Tylosinphosphat kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Tylosin, wie Tylosin A, B, C und D, die jeweils zur Gesamtpotenz der Verbindung beitragen .

Wissenschaftliche Forschungsanwendungen

Tylosinphosphat wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner Anwendungen sind:

Veterinärmedizin: Anwendung zur Behandlung bakterieller Infektionen bei einer Vielzahl von Tierarten und als Wachstumspromotor bei Nutztieren.

Studien zur Antibiotikaresistenz: Forschung über die Auswirkungen von Tylosinphosphat auf die Antibiotikaresistenz bei Bakterien, insbesondere bei Nutztieren.

Mikrobielle Studien: Anwendung zur Untersuchung der Auswirkungen von Makrolid-Antibiotika auf verschiedene Bakterienarten.

Wirkmechanismus

Tylosinphosphat übt seine Wirkung aus, indem es an die 50S-Ribosomen-Untereinheit von empfindlichen Bakterien bindet, insbesondere an das Peptidyltransferase-Zentrum. Diese Wirkung hemmt die Translokationsschritte in der Proteinsynthese und verhindert effektiv das Wachstum und die Vermehrung der Bakterien . Die Verbindung ist wirksam gegen grampositive Bakterien, Mykoplasmen und bestimmte gramnegative Bakterien .

Wirkmechanismus

Tylosin phosphate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, specifically targeting the peptidyl transferase center. This action inhibits the translocation steps in protein synthesis, effectively preventing the bacteria from growing and multiplying . The compound is active against Gram-positive bacteria, mycoplasma, and certain Gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Erythromycin: Ein weiteres Makrolid-Antibiotikum mit einem ähnlichen Wirkmechanismus, jedoch mit einem breiteren Wirkungsspektrum.

Azithromycin: Bekannt für seine verlängerte Halbwertszeit und sein breiteres Wirkungsspektrum im Vergleich zu Tylosinphosphat.

Clarithromycin: Ähnlich wie Erythromycin, aber mit verbesserter Säurestabilität und besserer oralen Absorption.

Einzigartigkeit von Tylosinphosphat

Tylosinphosphat ist einzigartig in seiner hohen Sicherheitsspanne und seiner spezifischen Anwendung in der Veterinärmedizin. Es ist besonders wirksam gegen Mykoplasmenarten und hat sich als extrem wirksam gegen diese Erreger erwiesen . Darüber hinaus hebt seine Verwendung als Futtermittelzusatzstoff zur Steigerung des Wachstums bei Nutztieren es von anderen Makroliden ab .

Biologische Aktivität

1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that facilitates interactions with various biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Synthesis

The compound contains a triazole ring with hydroxyl and aldehyde functional groups, enhancing its reactivity and biological interactions. The synthesis typically involves the azide-alkyne cycloaddition reaction, a method known for its efficiency in forming triazole compounds via "click chemistry" techniques. Various synthetic pathways can be employed to tailor the compound's properties depending on the desired application.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For example, derivatives of this compound have demonstrated IC50 values as low as 0.43 µM against HCT116 cancer cells, indicating potent anticancer effects without affecting normal cells . Mechanistically, these compounds induce apoptosis and cell cycle arrest by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane potential .

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections. Its ability to chelate metal ions may also contribute to its antimicrobial activity by disrupting essential metal-dependent enzymatic processes in bacteria.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for further investigation into its use in treating inflammatory diseases.

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively, protecting cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications to the triazole ring or substituents can significantly impact their potency and selectivity against various biological targets. For instance, changes in substituent groups on the triazole ring have been linked to enhanced anticancer activity and reduced toxicity towards normal cells .

Case Studies

Several studies highlight the biological potential of this compound:

- Anticancer Research : A study demonstrated that triazole derivatives could inhibit the migration of HCT116 cells significantly after treatment with specific derivatives for 48 hours. The expression levels of epithelial and mesenchymal markers were altered in treated cells, confirming the compound's role in modulating cancer cell behavior .

- Antimicrobial Testing : In vitro assays indicated that this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

- Inflammation Studies : Research on inflammatory models suggests that this compound may inhibit key pro-inflammatory cytokines, providing insights into its potential use as an anti-inflammatory agent.

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other triazole derivatives:

| Compound | IC50 (µM) | Activity Type | Notes |

|---|---|---|---|

| This compound | 0.43 | Anticancer | Potent against HCT116; induces apoptosis |

| 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid | 0.43 | Anticancer | Significant effects on multiple cancer lines |

| Carboxyamidotriazole (CAI) | Varies | Anticancer | Synergistic effects with other chemotherapeutics |

| Various Triazole Derivatives | Varies | Antimicrobial | Broad-spectrum activity against bacteria |

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c9-2-1-8-3-5(4-10)6-7-8/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUXXELQSVVONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.